molecular formula C16H18N2 B130554 Metapramine CAS No. 21730-16-5

Metapramine

Cat. No. B130554
CAS RN: 21730-16-5
M. Wt: 238.33 g/mol
InChI Key: YXVZOBVWVRFPTE-UHFFFAOYSA-N
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Description

Metapramine is a tricyclic antidepressant (TCA) developed by Rhone Poulenc . It was introduced for the treatment of depression in France in 1984 . In addition to its efficacy against affective disorders, it also has analgesic properties, and may be useful in the treatment of pain .


Molecular Structure Analysis

Metapramine has a molecular formula of C16H18N2 . Its average mass is 238.327 Da and its monoisotopic mass is 238.147003 Da .


Physical And Chemical Properties Analysis

Metapramine has a molecular formula of C16H18N2 . Its average mass is 238.327 Da and its monoisotopic mass is 238.147003 Da .

Scientific Research Applications

Meta-Research and the Calibration of the Scientific Ecosystem

Meta-research, or research on research, studies the efficiency, quality, and bias in the scientific ecosystem. It investigates scientific practices to improve credibility and inform the refinement of reform initiatives. Metapramine, in this context, could be part of studies that examine the effectiveness and reliability of scientific processes and methodologies. Such meta-research endeavors help in calibrating the scientific ecosystem towards higher standards by providing empirical evidence (Hardwicke et al., 2019).

Metabolomics and Pharmacokinetics

Pharmacokinetics and metabolomics research often involve the study of drug metabolism and the interactions of body systems with drugs. Metapramine's pharmacokinetics were studied by observing the plasma level following infusion at different rates, providing crucial data on plasma clearance and the drug's half-life. Such studies are vital for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body (Sumirtapura et al., 2004).

Pharmacotherapy and Psychotherapy Meta-Analyses

Metabolomics in Drug Discovery and Precision Medicine

Metabolomics, the study of small molecules in biological systems, plays a crucial role in drug discovery and precision medicine. It's instrumental in identifying new drug targets, understanding drug mechanisms, and characterizing drug efficacy and safety profiles. As such, studies in metabolomics involving Metapramine contribute to a better understanding of drug actions and the selection of therapeutic targets (Puchades-Carrasco & Pineda-Lucena, 2015).

properties

IUPAC Name

N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVZOBVWVRFPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865011
Record name Metapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metapramine

CAS RN

21730-16-5
Record name Metapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21730-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021730165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/303954M7YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
A Boireau, F Bordier, G Durand, A Doble - Neuropharmacology, 1996 - Elsevier
… Metapramine inhibited the NMDA-… that metapramine is a low-affinity antagonist of the NMDA receptor complex channel. This paper discusses the potential application of metapramine to …
Number of citations: 20 www.sciencedirect.com
A Michael-Titus, J Costentin - Pain, 1987 - Elsevier
In several pain models, tricyclic antidepressants (TCAs) have been shown to reduce nociception. In the present study, we evaluated the antinociceptive effect of metapramine (META) in …
Number of citations: 28 www.sciencedirect.com
PP Rop, T Conquy, F Gouezo, A Viala… - … of Chromatography B …, 1986 - Elsevier
The determination of metapramine, imipramine, trimipramine and their desmethyl metabolites after alkaline diethyl ether extraction from plasma is achieved by column liquid …
Number of citations: 26 www.sciencedirect.com
JP Sommadossi, M Lemar, J Necciari… - … of Chromatography B …, 1982 - Elsevier
… metapramine in human plasma and urine. After selective extraction and derivatization with dansyl chloride, metapramine … following intravenous administration of 35 mg of metapramine. …
Number of citations: 14 www.sciencedirect.com
AR Viala, JP Cano, AG Durand, T Erlenmaier… - Analytical …, 1977 - ACS Publications
… -selective detectors (7-10), but none of these involves metapramine. In this paper, a procedure for metapramine is described which utilizes both a detector which is selective to nitrogen-…
Number of citations: 9 pubs.acs.org
YC Sumirtapura, Y Leroux, A Raj Komar… - European journal of …, 1983 - Springer
The time course of the plasma level metapramine following infusion at three different rates (1.18, 2.36 and 4.71 mg/h) has been studied in six healthy volunteers. The correlation …
Number of citations: 8 link.springer.com
AM Bougerolle, JL Chabard, G Dordain… - European journal of …, 1986 - Springer
… The kinetics of metapramine and two of its demethylated … found in plasma beside metapramine. The monodemethylated … metapramine value. Its half-life was shorter (5,92 h) than that of …
Number of citations: 6 link.springer.com
J Fialip, H Marty, O Aumaitre, AM Bougerolle… - Life sciences, 1992 - Elsevier
… Metapramine was more effective in the PBQ-induced … and overall brain levels of metapramine. No correlation was observed with … and of some metabolites of metapramine are discussed. …
Number of citations: 6 www.sciencedirect.com
AM Bougerolle, JL Chabard, H Bargnoux, J Petit… - … of Chromatography B …, 1985 - Elsevier
… —mass fragmentographic method for metapramine and its three … by monitoring specific ions for metapramine and for its … of metapramine, plasma concentrations of both metapramine …
Number of citations: 5 www.sciencedirect.com
A Viala, JP Cano, A Durand, S Monjanel - Journal of Chromatography A, 1979 - Elsevier
The qualitative and quantitative determination of metapramine and its metabolites, after selective solvent extraction from biological materials, are achieved by gas-liquid …
Number of citations: 5 www.sciencedirect.com

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